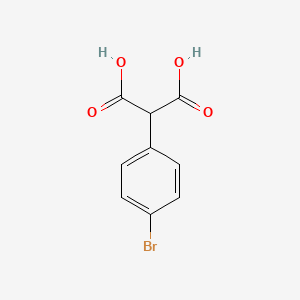

2-(4-Bromophenyl)malonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromophenyl)malonic acid is a useful research compound. Its molecular formula is C9H7BrO4 and its molecular weight is 259.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Enolate Formation and Nucleophilic Reactions

The compound readily forms enolates under basic conditions due to its two acidic α-protons (pKa ~2.8 and ~5.7). The enolate intermediate participates in nucleophilic reactions, such as:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form mono- or dialkylated products.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield α-acylated derivatives.

Mechanistic Pathway :

2 4 Bromophenyl malonic acidBaseEnolateElectrophileSubstituted Product

Kinetic studies indicate second-order dependence on enolate and electrophile concentrations .

Decarboxylation Reactions

Controlled heating or acidic conditions induce decarboxylation, producing 4-bromophenylacetic acid:

C6H4Br C COOH 2ΔC6H4Br CH2COOH+CO2

Conditions :

-

Catalytic decarboxylation using P4

O10

enhances efficiency[5]

Knoevenagel Condensation

Reacts with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated carboxylic acids:

C6H4Br C COOH 2+ArCHO→ArCH CH C6H4Br+H2O+CO2

Optimized Conditions :

| Parameter | Value | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Pyridine | 75–80 | |

| Temperature | 80–100°C |

Doebner Modification

In hot pyridine, condensation with aldehydes is accompanied by decarboxylation, producing cinnamic acid derivatives .

Bromination and Halogenation

The bromophenyl group directs further electrophilic substitution. Bromination with Br2

or HOBr yields dibrominated derivatives

C6H4Br C COOH 2+Br2H2SO4C6H3Br2 C COOH 2

Kinetic Data :

Coordination Chemistry

The malonate moiety acts as a bidentate ligand for metal ions (e.g., Cu2+

, Fe3+

), forming stable chelates:

C6H4Br C COO−)2+Mn+→[M(C6H4Br C COO 2)](n−2)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)malonic acid, and how can intermediates be characterized?

- Methodological Answer : A validated route involves catalytic esterification of bromophenylacetic acid to form methyl p-bromophenylacetate, followed by reaction with dimethyl carbonate to synthesize the diethyl ester intermediate. Cyclization with formamidine hydrochloride yields the final product. Solid acid catalysts (e.g., in intermediate synthesis) simplify post-treatment steps and improve yield . Key intermediates should be characterized via 1H NMR (e.g., monitoring esterification efficiency) and mass spectrometry (e.g., confirming molecular ion peaks at m/z 245.07 for intermediates) .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- LC-MS/GC-MS : Detect trace impurities and confirm molecular weight (e.g., C9H9BrO3 derivatives with MW 245.07) .

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm−1) .

- Melting Point Analysis : Compare experimental values (e.g., 175–177°C for thiazolidine derivatives) with literature to assess purity .

Q. How does the bromophenyl substituent influence the compound’s reactivity in organic synthesis?

- Methodological Answer : The bromine atom introduces steric hindrance and electron-withdrawing effects, directing electrophilic substitution reactions. For example, in Suzuki couplings, the bromine serves as a leaving group, enabling cross-coupling with boronic acids. Computational studies (DFT) can predict regioselectivity in such reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR or mass spectra may arise from isomerism (e.g., diastereomers in propionic acid derivatives). Strategies include:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., distinguishing between α- and β-substituted isomers) .

- X-ray Crystallography : Confirm absolute configuration (e.g., triclinic crystal systems with space group P1 for bromophenyl derivatives) .

- Isotopic Labeling : Track unexpected fragmentation patterns in MS .

Q. What strategies mitigate solubility issues in reactions involving this compound?

- Methodological Answer :

- Co-solvent Systems : Use DMSO:THF (1:4) to dissolve polar intermediates .

- Cation Coordination : Divalent cations (e.g., Ca2+) can enhance solubility via carboxylate complexation .

- Derivatization : Convert the carboxylic acid to methyl esters for hydrophobic reaction environments .

Q. How to design experiments to study the compound’s role in enzyme inhibition or metabolic pathways?

- Methodological Answer :

- Kinetic Assays : Measure IC50 values against malonyl-CoA-dependent enzymes (e.g., fatty acid synthase) using malonic acid as a competitive inhibitor template .

- Isotope Tracing : Use 13C-labeled derivatives to track incorporation into metabolic pathways via LC-MS .

- Molecular Docking : Model interactions between the bromophenyl moiety and enzyme active sites (e.g., using AutoDock Vina) .

Q. How to interpret crystallographic data for structural confirmation of novel derivatives?

- Methodological Answer : Analyze unit cell parameters (e.g., a = 6.2782 Å, α = 96.462° for triclinic systems) and refine structures using software like SHELX. Compare experimental bond lengths (e.g., C-Br ≈ 1.89 Å) with DFT-optimized geometries .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Eigenschaften

CAS-Nummer |

773873-10-2 |

|---|---|

Molekularformel |

C9H7BrO4 |

Molekulargewicht |

259.05 g/mol |

IUPAC-Name |

2-(4-bromophenyl)propanedioic acid |

InChI |

InChI=1S/C9H7BrO4/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7H,(H,11,12)(H,13,14) |

InChI-Schlüssel |

FDGXBJQPFDEZTF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(C(=O)O)C(=O)O)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.